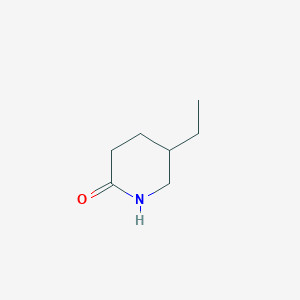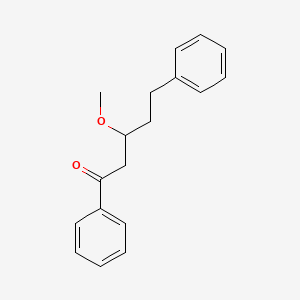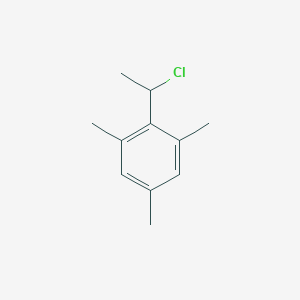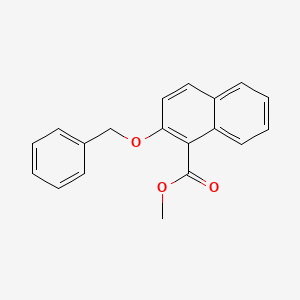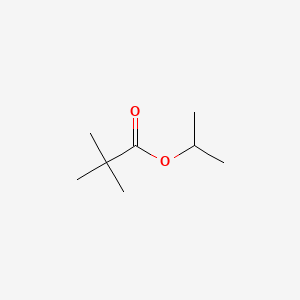![molecular formula C16H12N2O2S B3053199 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- CAS No. 519137-44-1](/img/structure/B3053199.png)
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-
描述
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thienyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienyl rings, often using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用机制
The mechanism by which 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-[1-phenyl-1H-pyrazol-4-yl]-, (2E)-: Lacks the thienyl group, which may result in different chemical and biological properties.
2-Propenoic acid, 3-[1-phenyl-3-(2-furyl)-1H-pyrazol-4-yl]-, (2E)-: Contains a furan ring instead of a thienyl ring, potentially altering its reactivity and applications.
Uniqueness
The presence of both phenyl and thienyl groups in 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- makes it unique compared to similar compounds
属性
IUPAC Name |
3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-8-12-11-18(13-5-2-1-3-6-13)17-16(12)14-7-4-10-21-14/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTTUZGNGPOHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358079 | |
| Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519137-44-1 | |
| Record name | 2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)
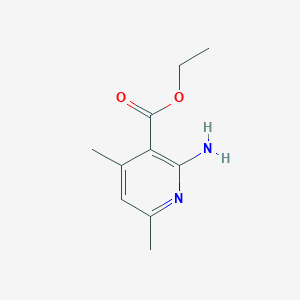
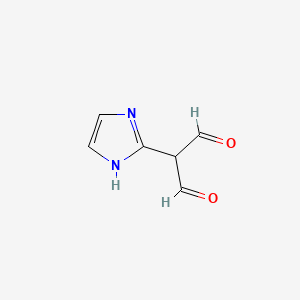
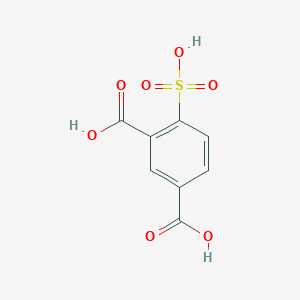

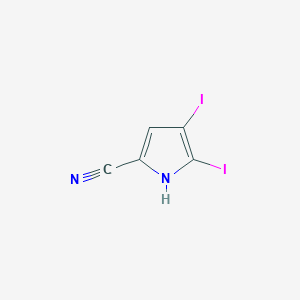
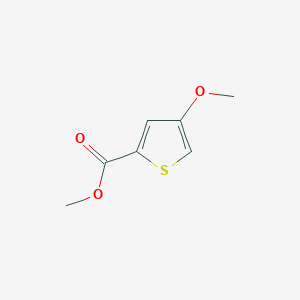
![6-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3053130.png)
